molecular formula C9H12N2O4 B7853312 Ethyl (2-cyano-3-ethoxyacryloyl)carbamate CAS No. 869116-51-8

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Cat. No.: B7853312
CAS No.: 869116-51-8
M. Wt: 212.20 g/mol
InChI Key: JNZGHWBZWCEXEJ-VOTSOKGWSA-N
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Description

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a chemical compound with the molecular formula C8H11NO3

Synthetic Routes and Reaction Conditions:

  • Reaction of Ethyl (2-cyanoacetyl)carbamate with Ethyl Orthoformate: This method involves reacting ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride. The reaction is highly stereoselective, producing a push-pull olefin.

  • Thermal Isomerization: this compound can undergo thermal isomerization under specific conditions. For instance, irradiation at 254 nm can lead to isomerization of the compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The process is optimized to ensure high yield and purity, making it suitable for commercial applications.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

  • Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different chemical entities.

  • Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines and secondary amines.

  • Substitution Products: A wide range of substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is unique in its structure and reactivity compared to similar compounds such as Ethyl 2-cyano-3-ethoxyacrylate and Ethyl cyanoacetate. These compounds share similar functional groups but differ in their chemical behavior and applications.

Comparison with Similar Compounds

  • Ethyl 2-cyano-3-ethoxyacrylate: This compound has a similar structure but lacks the carbamate group.

  • Ethyl cyanoacetate: This compound is structurally simpler and is often used in different chemical reactions.

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Properties

IUPAC Name

ethyl N-[(E)-2-cyano-3-ethoxyprop-2-enoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZGHWBZWCEXEJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/C(=O)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801184148
Record name Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869116-51-8, 1187-34-4
Record name Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869116-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1187-34-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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